Ac-rC Phosphoramidite-13C9,15N3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C47H64N5O9PSi |

|---|---|

分子量 |

914.0 g/mol |

IUPAC名 |

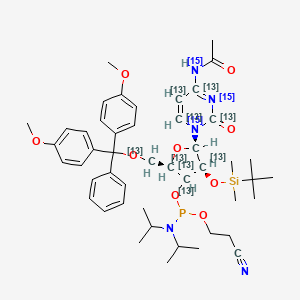

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27+1,29+1,31+1,40+1,41+1,42+1,43+1,44+1,45+1,49+1,50+1,51+1 |

InChIキー |

QKWKXYVKGFKODW-URFSQHIQSA-N |

異性体SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[13CH]1[13C@H](O[13C@H]([13C@H]1O[Si](C)(C)C(C)(C)C)[15N]2[13CH]=[13CH][13C](=[15N][13C]2=O)[15NH]C(=O)C)[13CH2]OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

正規SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃: A Tool for High-Resolution RNA Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Acetyl-ribocytidine (Ac-rC) Phosphoramidite-¹³C₉,¹⁵N₃, a critical reagent for the site-specific introduction of stable isotopes into synthetic RNA. Its application is paramount in advanced biophysical studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, for elucidating the structure, dynamics, and interaction mechanisms of RNA molecules at an atomic level. Such insights are invaluable for the development of novel RNA-based therapeutics and diagnostics.

Introduction to Isotopic Labeling in RNA Research

The study of RNA structure and dynamics is often challenged by the inherent properties of the molecule. In NMR spectroscopy, larger RNAs (>30 nucleotides) produce complex spectra with significant signal overlap and line broadening, making unambiguous resonance assignment and structural analysis difficult.[1][2][3]

Stable isotope labeling, using isotopes such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), is a powerful strategy to overcome these limitations.[1][2] By replacing the naturally abundant ¹²C and ¹⁴N atoms with their heavier, NMR-active counterparts, researchers can simplify complex spectra and apply advanced multi-dimensional NMR techniques.[4][5] Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is a specialized building block designed for this purpose, enabling the precise insertion of a fully ¹³C- and ¹⁵N-labeled cytidine (B196190) nucleotide at any desired position within an RNA sequence via solid-phase chemical synthesis.[1]

Compound Specifications

Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is a high-purity reagent designed for automated RNA synthesis. The molecule consists of a ribocytidine nucleoside where the cytobase is uniformly labeled with nine ¹³C atoms and three ¹⁵N atoms. Key protecting groups, essential for the synthesis process, include an N-acetyl (Ac) group on the cytidine base, a 5'-dimethoxytrityl (DMT) group for protecting the primary hydroxyl, and a 2'-hydroxyl protecting group (commonly TBDMS or TOM).[1][6] The 3'-phosphoramidite moiety enables its covalent linkage to the growing RNA chain.

While specific batch characteristics may vary, the following table summarizes typical quantitative data for research-grade Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃.

| Parameter | Typical Specification | Significance |

| Chemical Formula | C₄₇H₆₄N₂¹⁵N₃O₉PSi (with TBDMS group) | Defines the elemental composition of the molecule. |

| Molecular Weight | ~905.08 g/mol (with TBDMS group)[7] | Precise mass for experimental calculations. |

| Isotopic Enrichment | > 98% for ¹³C; > 98% for ¹⁵N | High isotopic purity is crucial for minimizing background noise and maximizing signal in NMR experiments. |

| Chemical Purity | > 98% (by HPLC and ³¹P NMR) | Ensures high efficiency in the coupling reaction and minimizes side products during synthesis. |

| Coupling Efficiency | > 98% | Critical for achieving high yields of the full-length target RNA sequence. |

| Appearance | White to off-white powder | Standard appearance for high-purity phosphoramidites. |

| Storage Conditions | -20°C, under Argon/Nitrogen[8][9] | Essential for preventing degradation from moisture and oxidation, preserving its reactivity. |

Experimental Protocols and Methodologies

The primary application of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is in the solid-phase chemical synthesis of RNA oligonucleotides. This method allows for the creation of RNA molecules with precisely placed isotopic labels, a significant advantage over enzymatic methods which typically result in uniform labeling.[1]

Solid-Phase RNA Synthesis

The synthesis is performed on an automated DNA/RNA synthesizer using a cycle of four chemical reactions for each nucleotide addition.

Key Steps:

-

DMT Removal (Deblocking): The 5'-DMT group of the nucleotide bound to the solid support is removed using a mild acid (e.g., trichloroacetic acid), exposing the 5'-hydroxyl group for the next reaction.

-

Coupling: The Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃, dissolved in an anhydrous solvent (e.g., acetonitrile), is activated by an agent like tetrazole and added to the column. The activated phosphoramidite (B1245037) reacts with the free 5'-hydroxyl group of the growing RNA chain. This step is monitored for coupling efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles, which would result in undesired deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated for each nucleotide in the desired sequence.

Deprotection and Purification

Following synthesis, the RNA is cleaved from the solid support, and all protecting groups (from the bases, phosphates, and 2'-hydroxyls) are removed using a multi-step chemical treatment (e.g., with ammonia/methylamine followed by a fluoride-containing reagent to remove 2'-hydroxyl protection). The final, fully deprotected, and labeled RNA product is then purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to ensure high purity for NMR analysis.[10]

Visualizing Workflows and Principles

Diagrams created using the DOT language provide a clear visual representation of the experimental and logical frameworks.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 9. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Stable Isotope Labeling in Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of nucleic acids is a powerful and indispensable technique in modern molecular biology, biochemistry, and drug development. By replacing naturally abundant isotopes with their heavier, non-radioactive counterparts (such as ²H, ¹³C, and ¹⁵N), researchers can "tag" DNA and RNA molecules.[1] This labeling allows for the precise tracking and analysis of nucleic acid structure, dynamics, and interactions within complex biological systems. Unlike radioactive isotopes, stable isotopes are safe to use and do not decay over time, making them ideal for a wide range of applications, from elucidating metabolic pathways to characterizing drug-target interactions.[1] This guide provides a comprehensive overview of the core principles, experimental methodologies, and key applications of stable isotope labeling in nucleic acids.

Core Principles of Stable Isotope Labeling

The fundamental principle of stable isotope labeling lies in the introduction of a mass difference into a molecule without significantly altering its chemical properties. The most commonly used stable isotopes in nucleic acid research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[1] These isotopes can be incorporated uniformly, labeling all positions of a specific element, or selectively at specific atomic sites. The resulting mass shift allows labeled molecules to be distinguished from their unlabeled counterparts using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Key Labeling Strategies

There are three primary strategies for introducing stable isotopes into nucleic acids: metabolic labeling, in vitro transcription, and chemical synthesis.

Metabolic Labeling

Metabolic labeling involves cultivating cells or organisms in a medium where the sole source of a particular element is a stable isotope. For nucleic acid labeling, this typically involves providing ¹⁵N-labeled ammonium (B1175870) chloride as the nitrogen source and/or ¹³C-labeled glucose as the carbon source.[2] The organisms then incorporate these isotopes into the building blocks of DNA and RNA—the nucleotides—through their natural metabolic pathways.[2]

Experimental Protocol: Metabolic Labeling of E. coli for ¹⁵N- and ¹³C-Labeled DNA/RNA

-

Prepare Minimal Media: Prepare M9 minimal medium without NH₄Cl and glucose. For ¹⁵N labeling, supplement the medium with ¹⁵NH₄Cl (1 g/L). For dual ¹³C/¹⁵N labeling, also supplement with [U-¹³C₆]-glucose (2-4 g/L).

-

Pre-culture: Inoculate a small volume of rich medium (e.g., LB) with a single colony of E. coli and grow to a high cell density.

-

Adaptation Culture: Inoculate a small volume of the prepared minimal medium containing the stable isotopes with the pre-culture. Grow overnight to allow the cells to adapt to the new medium.

-

Main Culture: Inoculate a larger volume of the isotope-containing minimal medium with the adaptation culture (e.g., a 1:100 dilution).

-

Growth and Induction: Grow the main culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.8-1.0. If expressing a specific nucleic acid-binding protein for interaction studies, induce protein expression at this stage.

-

Harvesting: Pellet the cells by centrifugation. The labeled nucleic acids can then be extracted and purified using standard molecular biology protocols.

In Vitro Transcription

For the production of labeled RNA, in vitro transcription is a widely used method. This technique utilizes a DNA template containing a promoter for a specific RNA polymerase (e.g., T7, SP6) and isotopically labeled ribonucleoside triphosphates (rNTPs).[3] The RNA polymerase then synthesizes the complementary RNA strand using the labeled rNTPs as building blocks.

Experimental Protocol: In Vitro Transcription of ¹⁵N-Labeled RNA

-

Reaction Setup: At room temperature, combine the following reagents in a sterile, RNase-free microfuge tube:

-

Nuclease-free water

-

10x Transcription Buffer

-

¹⁵N-labeled rNTP mix (ATP, GTP, CTP, UTP)

-

Linearized DNA template (0.5-1.0 µg)

-

RNase Inhibitor

-

T7 RNA Polymerase

-

-

Incubation: Gently mix the reaction and incubate at 37°C for 2 to 4 hours. For short transcripts, a longer incubation may be beneficial.

-

DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate for an additional 15 minutes at 37°C.

-

Purification: Purify the labeled RNA using methods such as phenol/chloroform extraction followed by ethanol (B145695) precipitation, or using commercially available RNA purification kits.

Chemical Synthesis (Phosphoramidite Method)

Chemical synthesis offers the highest degree of control over the placement of isotopic labels, allowing for site-specific labeling of oligonucleotides. The most common method is solid-phase phosphoramidite (B1245037) chemistry.[4] This process involves the sequential addition of nucleotide phosphoramidites, which can be custom-synthesized with isotopic labels at specific positions, to a growing nucleic acid chain attached to a solid support.[4]

Experimental Protocol: Solid-Phase Synthesis of ¹³C-Labeled Oligonucleotides

-

Support Preparation: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass).

-

Deblocking: The 5'-hydroxyl group of the support-bound nucleoside is deprotected by treatment with an acid.

-

Coupling: The next ¹³C-labeled phosphoramidite is activated and coupled to the deprotected 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are "capped" to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

-

Repeat Cycle: The deblocking, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

-

Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC).

Quantitative Data in Stable Isotope Labeling

A key advantage of stable isotope labeling is the ability to perform quantitative analyses. The following tables summarize important quantitative data for researchers working with isotopically labeled nucleic acids.

| Isotope | Natural Abundance (%) |

| ¹²C | 98.9 |

| ¹³C | 1.1 |

| ¹⁴N | 99.63 |

| ¹⁵N | 0.37 |

| ¹H | 99.98 |

| ²H (D) | 0.015 |

| Labeled Nucleotide | Isotope | Mass Shift (Da) |

| Adenosine Monophosphate (AMP) | Uniform ¹³C | +10 |

| AMP | Uniform ¹⁵N | +5 |

| Guanosine Monophosphate (GMP) | Uniform ¹³C | +10 |

| GMP | Uniform ¹⁵N | +5 |

| Cytidine Monophosphate (CMP) | Uniform ¹³C | +9 |

| CMP | Uniform ¹⁵N | +3 |

| Uridine Monophosphate (UMP) | Uniform ¹³C | +9 |

| UMP | Uniform ¹⁵N | +2 |

| Deoxythymidine Monophosphate (dTMP) | Uniform ¹³C | +10 |

| dTMP | Uniform ¹⁵N | +2 |

| Labeling Method | Typical Incorporation Efficiency (%) |

| Metabolic Labeling (E. coli) | >95% |

| In Vitro Transcription | >98% |

| Chemical Synthesis | >99% |

| Analytical Technique | Typical Sensitivity |

| Nuclear Magnetic Resonance (NMR) | Micromolar (µM) to Millimolar (mM) |

| Mass Spectrometry (MS) | Femtomole (fmol) to Picomole (pmol) |

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and biological pathways where stable isotope labeling of nucleic acids is applied.

References

- 1. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.ca [promega.ca]

- 3. Single-molecule detection of transcription factor binding to DNA in real time: specificity, equilibrium, and kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

Navigating the Isotopic Landscape: A Technical Guide to Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ in Advanced Research

For researchers, scientists, and drug development professionals, the precise incorporation of stable isotopes into nucleic acids is a cornerstone of modern molecular analysis. Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃, a cytidine (B196190) phosphoramidite (B1245037) isotopically enriched with nine ¹³C atoms and three ¹⁵N atoms, offers a powerful tool for elucidating the structure, dynamics, and interactions of RNA. This in-depth guide provides a technical overview of this essential compound, including supplier information, pricing, and detailed experimental considerations.

Supplier and Pricing Overview

The availability and pricing of highly specialized isotopic compounds like Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ can vary. The following table summarizes currently available information from prominent suppliers in the field. Researchers are advised to request quotes for the most up-to-date pricing and availability.

| Supplier | Product Description | Catalog Number | Price (USD) |

| MedchemExpress | Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ | - | Get Quote[1] |

| Cambridge Isotope Laboratories, Inc. (via Fisher Scientific) | 2'-DEOXYCYTIDINE PHOSPHORAMIDITE (¹³C₉, 98%; ¹⁵N₃, 98%) 95% CHEMICAL PURITY, 25 MG | - | $2,390.15 |

| Cambridge Isotope Laboratories, Inc. | Cytidine phosphoramidite (U-¹³C₉, 98%) CP 95% (10 mg) | CLM-11606-SL-10 | $623[2] |

| Cambridge Isotope Laboratories, Inc. | Cytidine phosphoramidite (U-¹³C₉, 98%) CP 95% (50 mg) | CLM-11606-SL-50 | $2,476[2] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for current information.

Core Principles and Applications

Stable isotope labeling of oligonucleotides with compounds like Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is primarily utilized for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[2][3] These techniques allow for detailed investigation of:

-

Three-Dimensional Structure Determination: Isotopic labels help to resolve spectral overlap in complex NMR spectra, enabling the precise determination of RNA structures.

-

Molecular Dynamics: The study of labeled nucleic acids can reveal insights into their conformational dynamics and how these change upon binding to proteins or small molecules.

-

Ligand Binding and Drug Interactions: By monitoring the chemical shift perturbations of the labeled nuclei, researchers can map the binding sites of drugs and other ligands on an RNA target.

The chemical synthesis of oligonucleotides using the phosphoramidite method facilitates the site-specific incorporation of these isotopic labels, offering a distinct advantage over enzymatic methods which are more suited for uniform labeling.[2][3]

Experimental Protocol: Site-Specific Isotope Labeling of RNA

The following provides a generalized methodology for the solid-phase synthesis of an RNA oligonucleotide containing a single Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ modification.

Materials and Reagents:

-

Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃

-

Unlabeled RNA phosphoramidites (A, G, C, U)

-

Controlled Pore Glass (CPG) solid support

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Oxidizing solution (e.g., iodine/water/pyridine)

-

Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)

-

Purification buffers and columns (e.g., HPLC)

Methodology:

-

Synthesizer Setup: The automated DNA/RNA synthesizer is loaded with the solid support, all necessary phosphoramidites (including the labeled Ac-rC), and reagent bottles.

-

Sequence Programming: The desired RNA sequence is programmed into the synthesizer, with the specific cycle for the incorporation of the ¹³C,¹⁵N-labeled cytidine being designated.

-

Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

-

Coupling: The labeled Ac-rC phosphoramidite is activated and coupled to the 5'-hydroxyl of the chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in the cleavage and deprotection solution.

-

Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length, labeled product.

-

Analysis: The purity and identity of the final product are confirmed by mass spectrometry and NMR spectroscopy.

Visualizing Workflows and Pathways

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a conceptual signaling pathway where a labeled oligonucleotide might be used.

Caption: Experimental workflow for the synthesis and application of an isotopically labeled oligonucleotide.

Caption: Conceptual pathway illustrating the use of a labeled RNA to study drug binding and its effect on translation.

References

The Cornerstone of Synthetic Biology: A Technical Guide to Phosphoramidite Chemistry

Introduction

Phosphoramidite (B1245037) chemistry is the gold-standard method for the chemical synthesis of oligonucleotides, providing a rapid, automated, and highly efficient means to create custom DNA and RNA sequences.[1][2][3] Introduced in the early 1980s, this methodology revolutionized molecular biology by making synthetic DNA and RNA readily accessible for a vast array of applications, including PCR primers, gene synthesis, RNA interference, and therapeutic antisense oligonucleotides.[4][5] This guide provides an in-depth exploration of the core principles of phosphoramidite chemistry, tailored for researchers, scientists, and professionals in drug development.

The process is fundamentally a solid-phase synthesis technique, where the oligonucleotide is assembled sequentially on an inert solid support.[6][7] This approach is advantageous as it allows for the easy removal of excess reagents and by-products by simple washing and filtration steps, driving reactions to completion.[6][7] The synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA synthesis.[6][8]

Core Components of Synthesis

The success of phosphoramidite chemistry hinges on the clever use of protecting groups on the key building blocks, the nucleoside phosphoramidites, and their attachment to a solid support.

Nucleoside Phosphoramidites: The Building Blocks

Phosphoramidites are modified nucleosides that serve as the activated monomers for oligonucleotide synthesis.[1][] Their structure is specifically designed for controlled, stepwise addition to the growing DNA or RNA chain.[] A standard phosphoramidite monomer has several key features, each with a specific protective group to prevent unwanted side reactions.[1][10]

-

5'-Hydroxyl Group: Protected by a bulky, acid-labile dimethoxytrityl (DMT) group. This group is stable to the basic and neutral conditions of the synthesis cycle but can be removed cleanly with a mild acid to allow for the next coupling reaction.[1][11][12]

-

Phosphite (B83602) Moiety: The phosphorus atom is protected by a base-labile 2-cyanoethyl group, which prevents unwanted reactions at the phosphorus center during the synthesis cycles.[1][6][11] The phosphite is also attached to a diisopropylamino group, which acts as a good leaving group upon activation.[1][]

-

Exocyclic Amines: The exocyclic amino groups on the nucleobases adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are nucleophilic and must be protected to prevent side reactions during coupling.[6][11] Thymine (T) and Uracil (U) do not have exocyclic amines and thus require no protection.[11][12] Common protecting groups are base-labile and include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G.[5][11]

Solid Support

Oligonucleotide synthesis is carried out on a solid support, typically controlled-pore glass (CPG) or polystyrene.[6] The first nucleoside of the sequence is attached to this support via a linker molecule.[6] This immobilization allows for the easy purification of the growing oligonucleotide chain at each step by simply washing away excess reagents.[1]

The Four-Step Synthesis Cycle

The addition of each nucleotide to the growing chain is accomplished through a four-step cycle that is repeated until the desired sequence is assembled.[5][10] The typical efficiency of each coupling step is very high, often around 99%.[14]

Step 1: Deblocking (Detritylation)

The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support.[8][14] This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane.[6][10] The removal of the DMT group exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite monomer.[14] The cleaved DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of each coupling step in real-time.[6]

Step 2: Coupling (Activation)

In the coupling step, the next phosphoramidite monomer is added to the growing chain.[8] The phosphoramidite is first activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[3][14] The activator protonates the nitrogen of the diisopropylamino group, converting it into a good leaving group.[6][] The now highly reactive phosphoramidite intermediate is attacked by the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[6][] This reaction is very rapid, typically completed in about 30 seconds for standard DNA bases.[15]

Step 3: Capping

Because the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains (typically 0.1 to 1%) remain unreacted.[2][16] If these unreacted groups are not blocked, they can react in subsequent cycles, leading to the formation of oligonucleotides with internal deletions, often called "(n-1) shortmers".[2][3] To prevent this, a capping step is performed to permanently block these unreacted 5'-OH groups.[2][7] This is typically done using a mixture of acetic anhydride, which acetylates the hydroxyl group, and N-methylimidazole (NMI) as a catalyst.[6][14][16] The resulting acetyl cap is unreactive in subsequent cycles.[14]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step and must be converted to a more stable phosphorus(V) species.[2][6] This is achieved by oxidation of the phosphite triester to a phosphate (B84403) triester.[7][17] The most common oxidizing agent is a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine.[2][6][15] The resulting phosphotriester backbone is stable for the remainder of the synthesis.[17]

Post-Synthesis: Cleavage and Deprotection

After the final phosphoramidite has been added and the last cycle is complete, the oligonucleotide is still attached to the solid support and all the protecting groups on the phosphates and nucleobases are still intact.[7] Two final steps are required to yield the final product.

-

Cleavage: The oligonucleotide is cleaved from the solid support. This is typically accomplished by treating the support with concentrated ammonium (B1175870) hydroxide (B78521), which cleaves the ester linkage between the 3'-end of the oligo and the support linker.[7]

-

Deprotection: The same ammonium hydroxide treatment, often with heating (e.g., 55°C for 5 hours), simultaneously removes the cyanoethyl protecting groups from the phosphate backbone via β-elimination and the protecting groups from the exocyclic amines of the nucleobases.[6]

After these steps, the crude oligonucleotide product is in solution and ready for purification by methods such as HPLC or gel electrophoresis.[2]

Quantitative Data and Protocols

Table 1: Typical Reagents and Reaction Times for a Standard DNA Synthesis Cycle

| Step | Reagent(s) | Typical Concentration | Typical Time | Purpose |

| Deblocking | Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (w/v) | 60 - 120 s | Removes the 5'-DMT protecting group. |

| Coupling | Phosphoramidite + Activator (e.g., ETT) in Acetonitrile | 0.02 - 0.1 M Amidite, 0.25 M Activator | 30 - 180 s | Forms the internucleotide phosphite triester bond.[15] |

| Capping | Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF | 10% / 10% / 80% | 20 - 45 s | Acetylates and blocks unreacted 5'-OH groups.[6] |

| Oxidation | Iodine in THF/Pyridine/Water | 0.015 - 0.02 M | 30 - 45 s | Oxidizes the phosphite triester to a stable phosphate triester.[6][15] |

Table 2: Common Deprotection Conditions

| Condition | Reagent | Temperature | Duration | Target Protecting Groups |

| Standard | Concentrated Ammonium Hydroxide | 55 °C | 5 - 8 hours | Cyanoethyl, Bz (A, C), iBu (G)[6] |

| UltraFAST | Ammonium Hydroxide/Methylamine (AMA) | 65 °C | 5 - 10 minutes | Requires Acetyl-dC; removes Cyanoethyl, Ac (C), iBu (G), Bz (A).[18][19] |

| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | Used for sensitive dyes/modifications; requires Pac-dA, iPr-Pac-dG, Ac-dC.[18][19] |

Experimental Protocol: Standard Solid-Phase Synthesis Cycle

This protocol outlines the steps for a single cycle of oligonucleotide synthesis on an automated synthesizer.

-

Column Loading: A synthesis column containing the initial nucleoside bound to CPG solid support is placed on the automated synthesizer.

-

Reagent Priming: All reagent lines are primed to ensure accurate delivery to the synthesis column.

-

Initiation of Synthesis Cycle:

-

Deblocking: 3% Trichloroacetic acid in Dichloromethane is passed through the column for approximately 90 seconds to remove the 5'-DMT group. The column is then washed extensively with acetonitrile.

-

Coupling: The selected phosphoramidite monomer (e.g., 0.1 M in acetonitrile) and an activator (e.g., 0.25 M ETT in acetonitrile) are delivered simultaneously to the column. The reaction is allowed to proceed for 30-60 seconds. The column is then washed with acetonitrile.

-

Capping: Capping A (Acetic Anhydride/Lutidine/THF) and Capping B (N-Methylimidazole/THF) solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This step typically takes 30 seconds. The column is then washed with acetonitrile.

-

Oxidation: An oxidizing solution (0.02 M Iodine in THF/Pyridine/Water) is delivered to the column for 30 seconds to convert the phosphite triester to a stable phosphate triester. The column is then washed with acetonitrile.

-

-

Cycle Repetition: The synthesizer repeats the Deblocking, Coupling, Capping, and Oxidation steps for each subsequent monomer in the desired sequence.

-

Final Deblocking (Optional): After the final monomer is coupled, the synthesizer can be programmed to either leave the final DMT group on ("DMT-on" for purification purposes) or remove it ("DMT-off").[15]

-

Cleavage and Deprotection:

-

The column is removed from the synthesizer.

-

Concentrated ammonium hydroxide is passed through the column to cleave the oligonucleotide from the CPG support, collecting the solution in a sealed vial.

-

The vial is heated at 55°C for 5-8 hours to remove the base and phosphate protecting groups.

-

The solution is then dried down to yield the crude oligonucleotide pellet, ready for purification.

-

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 3. DNA寡核苷酸合成 [sigmaaldrich.com]

- 4. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. atdbio.com [atdbio.com]

- 7. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. alfachemic.com [alfachemic.com]

- 11. journalirjpac.com [journalirjpac.com]

- 12. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 14. blog.biosearchtech.com [blog.biosearchtech.com]

- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 16. biotage.com [biotage.com]

- 17. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]

- 18. glenresearch.com [glenresearch.com]

- 19. glenresearch.com [glenresearch.com]

Part 1: Phosphorodithioate (PS2) RNA Modification

An in-depth guide to PS2-RNA modifications for researchers, scientists, and drug development professionals. This document elucidates two distinct interpretations of "PS2-RNA modification": the incorporation of a phosphorodithioate (B1214789) (PS2) linkage into the RNA backbone and the phosphorylation of serine 2 (pS2) within the C-terminal domain (CTD) of RNA Polymerase II. Both modifications play crucial roles in gene regulation and present unique opportunities for therapeutic intervention.

Phosphorodithioate (PS2) RNA is a synthetic analog of natural RNA where both non-bridging oxygen atoms in the phosphate (B84403) backbone are replaced by sulfur atoms. This modification confers unique chemical and biological properties to the RNA molecule, making it a valuable tool in research and therapeutic development.

Core Concepts

The PS2 modification is an achiral alteration of the phosphodiester bond, which contrasts with the phosphorothioate (B77711) (PS) modification that creates a chiral center at the phosphorus atom. This lack of chirality simplifies synthesis and ensures a homogenous product. PS2-modified RNAs exhibit significant resistance to nuclease degradation, a major hurdle in the therapeutic application of RNA-based drugs like siRNAs and aptamers.[1][2]

The introduction of PS2 linkages can also modulate the affinity of RNA for protein binding partners. For instance, a single PS2 modification in a 19-mer hairpin RNA was shown to enhance its affinity for the MS2 phage coat protein by up to 71-fold. This enhanced affinity is primarily attributed to an increased association rate. The effects of PS2 modifications on binding are position-dependent, with some substitutions leading to significantly increased affinity while others have minimal or slightly negative effects.[1]

In the context of RNA interference (RNAi), siRNAs containing PS2 substitutions have demonstrated potent gene silencing activity. The effect of the modification is position-dependent, and in some cases, PS2-siRNAs have shown higher activity than their unmodified counterparts.[2] Furthermore, the incorporation of PS2 modifications enhances the stability of siRNA duplexes in serum.[2]

Quantitative Data

| Modification Parameter | Observation | Reference |

| Nuclease Resistance | Dinucleoside phosphorodithioates exhibit high resistance to nucleases. | [2] |

| Binding Affinity (MS2 system) | A single PS2 modification (PS2-14) resulted in a 71-fold improvement in KD for MS2 coat protein. | |

| Gene Silencing (BACE1 siRNA) | PS2-modified siRNAs decreased BACE1 expression to a range of 37.2–60.8% compared to 35.0% for wild-type siRNA. | [2] |

| Serum Stability | Incorporation of PS2 substitutions into siRNA duplexes increases their serum stability. | [2] |

Experimental Protocols

This protocol outlines the synthesis of RNA oligonucleotides containing phosphorodithioate linkages using a solid-phase thiophosphoramidite method.[2]

Materials:

-

Controlled pore glass (CPG) solid support (e.g., 1000 Å T support)

-

Standard 2′-O-TBDMS RNA phosphoramidites (A, C, G, U)

-

Protected ribonucleoside-3′-yl S-[β-(benzoylmercapto)ethyl] pyrrolidinothiophosphoramidite monomers

-

Anhydrous acetonitrile

-

Standard DNA/RNA synthesizer reagents (e.g., activator, capping reagents, oxidizing agent, deblocking agent)

-

Deprotection solution (e.g., AMA - a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)

-

FPLC or HPLC system for purification

Procedure:

-

Solid Support: Start with the desired nucleoside pre-loaded on the CPG solid support.

-

Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

-

Coupling: Addition of the next phosphoramidite (B1245037) monomer (either standard or thiophosphoramidite for PS2 linkage) in the presence of an activator. For standard nucleotides, use a 0.1 M solution of the phosphoramidite in anhydrous acetonitrile.

-

Sulfurization: For the introduction of a PS2 linkage, a sulfurization step is performed using a sulfurizing agent.

-

Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: For standard phosphodiester linkages, an oxidation step is performed.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with a deprotection solution like AMA.

-

Purification: The crude PS2-RNA product is purified by Fast Performance Liquid Chromatography (FPLC) or High-Performance Liquid Chromatography (HPLC).

-

Desalting: The purified PS2-RNA is desalted using reverse-phase HPLC.

-

Analysis: The final product is characterized by methods such as Electrospray Ionization Mass Spectrometry (ESI-MS) and polyacrylamide gel electrophoresis (PAGE).

Visualizations

References

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to DMT Protection

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic biology and nucleic acid therapeutics, the precise chemical synthesis of oligonucleotides is of paramount importance. The phosphoramidite (B1245037) method stands as the gold standard for this process, enabling the routine and automated synthesis of DNA and RNA strands. Central to the success and fidelity of this methodology is the use of protecting groups, with the 5'-O-Dimethoxytrityl (DMT) group playing a pivotal role. This in-depth technical guide elucidates the critical function of DMT protection in oligonucleotide synthesis, detailing its mechanism of action, impact on synthesis efficiency, and its utility in purification.

The Core Principle: Directing the Synthesis

The synthesis of an oligonucleotide is a cyclic process where nucleotide monomers are sequentially added to a growing chain. This process requires precise control to ensure that the phosphoramidite monomers are added in the correct sequence and form the desired phosphodiester linkages. The DMT group serves as a temporary protecting group for the 5'-hydroxyl function of the nucleoside phosphoramidite.[1][2] Its primary functions are:

-

Enforcing Directionality: By blocking the 5'-hydroxyl group, the DMT group ensures that the coupling reaction occurs exclusively at the 3'-position of the incoming phosphoramidite with the free 5'-hydroxyl of the growing oligonucleotide chain, which is attached to a solid support. This enforces a 3' to 5' direction of synthesis.[1][2]

-

Preventing Undesired Reactions: The bulky nature of the DMT group provides steric hindrance, preventing side reactions such as the unwanted polymerization of phosphoramidite monomers in solution.[3]

-

Facilitating Purification: The lipophilic nature of the DMT group is exploited in a common purification strategy known as "DMT-on" purification, which allows for the efficient separation of the full-length product from shorter, "failure" sequences.[4]

The Phosphoramidite Synthesis Cycle: A Four-Step Process

The automated solid-phase synthesis of oligonucleotides is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMT group is central to the first and last steps of each cycle.

Step 1: Detritylation (Deblocking)

The synthesis cycle begins with the removal of the DMT group from the 5'-hydroxyl of the nucleoside attached to the solid support (or the previously added nucleotide). This is achieved by treating the support-bound oligonucleotide with a mild acid, typically a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an anhydrous, non-nucleophilic solvent like dichloromethane.[5] The acid cleaves the ether linkage, releasing the DMT cation, which is a brightly colored orange species that can be quantified spectrophotometrically at around 495 nm to monitor the coupling efficiency of the previous cycle in real-time.[6]

Step 2: Coupling

Following detritylation, the now-free 5'-hydroxyl group of the support-bound oligonucleotide is ready to react with the next phosphoramidite monomer. The incoming phosphoramidite, with its 5'-hydroxyl protected by a DMT group, is activated by a weak acid catalyst, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT).[2] The activated phosphoramidite then rapidly couples with the free 5'-hydroxyl of the growing chain, forming a phosphite (B83602) triester linkage. This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[7]

Step 3: Capping

To prevent the elongation of any chains that failed to undergo coupling in the previous step ("failure sequences"), a "capping" step is introduced. Unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[3] This acetylation renders the unreacted hydroxyl groups inert to subsequent coupling reactions, preventing the formation of oligonucleotides with internal deletions (n-1 sequences).

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester using a mild oxidizing agent, most commonly a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[8] This oxidation step completes the synthesis cycle, and the entire four-step process is repeated until the desired oligonucleotide sequence is assembled.

Quantitative Analysis of Key Parameters

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. The following tables summarize key quantitative data related to DMT protection and the overall synthesis process.

Table 1: Comparison of Detritylation Reagents and Depurination Rates

| Detritylation Reagent | Concentration | Depurination Half-Time (dG-pT dimer) | Relative Depurination Rate (vs. 3% DCA) |

| Dichloroacetic Acid (DCA) | 3% in CH₂Cl₂ | > 10 hours | 1x |

| Dichloroacetic Acid (DCA) | 15% in CH₂Cl₂ | ~3.3 hours | ~3x faster |

| Trichloroacetic Acid (TCA) | 3% in CH₂Cl₂ | ~2.5 hours | ~4x faster |

Data synthesized from studies on CPG-bound intermediates.[9][10][11] Depurination, the cleavage of the glycosidic bond between the purine (B94841) base and the deoxyribose sugar, is a potential side reaction during the acidic detritylation step. While stronger acids or higher concentrations can lead to faster detritylation, they also increase the rate of depurination, which can lead to chain cleavage and a lower yield of the final product.[9][10]

Table 2: Typical Coupling Efficiencies with Different Activators

| Activator | Typical Concentration | Average Coupling Efficiency |

| 1H-Tetrazole | 0.45 M | >98.0% |

| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M | >99.0% |

| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | >99.5% |

| Benzylthiotetrazole (BTT) | 0.3 M | >99.0% |

Coupling efficiencies are dependent on various factors including the phosphoramidite, solid support, and synthesizer conditions.[5][12] The choice of activator can influence the rate and efficiency of the coupling reaction. More nucleophilic activators like DCI can lead to faster coupling times and higher efficiencies, which is particularly beneficial for the synthesis of long oligonucleotides.[3][5]

Table 3: Purity of Oligonucleotides with Different Purification Strategies

| Purification Strategy | Principle | Typical Purity of Full-Length Product |

| DMT-on Reverse-Phase HPLC | Separation based on the hydrophobicity of the DMT group. Full-length products with the DMT group are retained longer than failure sequences without it. | >90-99%[13] |

| DMT-off Anion-Exchange HPLC | Separation based on the charge of the phosphate backbone. Longer oligonucleotides have a greater negative charge and are retained longer. | >95% |

| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size. | >98% |

| Solid-Phase Extraction (SPE) Cartridge (DMT-on) | Rapid purification based on the hydrophobicity of the DMT group. | 70-80% |

Purity is dependent on the length and sequence of the oligonucleotide, as well as the efficiency of the synthesis.[14][15] The "DMT-on" purification strategy, which leverages the hydrophobic nature of the DMT group, is a powerful and widely used method for isolating the desired full-length oligonucleotide from the crude synthesis mixture.[4]

Experimental Protocols

The following are generalized protocols for the key steps in a standard 1 µmol scale solid-phase oligonucleotide synthesis. Actual parameters may vary depending on the specific synthesizer, reagents, and the oligonucleotide sequence.

Detritylation

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure:

-

Wash the solid support with anhydrous acetonitrile (B52724) (ACN).

-

Deliver the detritylation solution to the synthesis column and allow it to react for 60-120 seconds.

-

Collect the eluent containing the DMT cation for spectrophotometric analysis of coupling efficiency (optional).

-

Wash the solid support thoroughly with anhydrous ACN to remove all traces of acid.

-

Coupling

-

Reagents:

-

0.1 M solution of the desired phosphoramidite in anhydrous ACN.

-

0.45 M solution of an activator (e.g., 1H-Tetrazole) in anhydrous ACN.

-

-

Procedure:

-

Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.

-

Allow the coupling reaction to proceed for 30-180 seconds.

-

Wash the solid support with anhydrous ACN.

-

Capping

-

Reagents:

-

Capping Reagent A: Acetic Anhydride/2,6-Lutidine/THF (1:1:8 v/v/v).

-

Capping Reagent B: 16% N-Methylimidazole in THF (w/v).

-

-

Procedure:

-

Deliver an equal volume of Capping Reagent A and Capping Reagent B to the synthesis column.

-

Allow the capping reaction to proceed for 30-60 seconds.

-

Wash the solid support with anhydrous ACN.

-

Oxidation

-

Reagent: 0.02 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v).

-

Procedure:

-

Deliver the oxidation solution to the synthesis column.

-

Allow the oxidation reaction to proceed for 30-60 seconds.

-

Wash the solid support with anhydrous ACN.

-

Visualizing the Process

The following diagrams illustrate the logical flow and workflow of DMT protection in oligonucleotide synthesis.

Conclusion

The 4,4'-dimethoxytrityl (DMT) protecting group is an indispensable component of modern oligonucleotide synthesis. Its clever design, featuring acid lability, steric bulk, and a chromophoric cation, enables the highly efficient and controlled stepwise addition of nucleotides that is the hallmark of the phosphoramidite method. Furthermore, its utility extends beyond the synthesis cycle, providing a powerful handle for the purification of the final product. A thorough understanding of the role and chemistry of the DMT group is fundamental for any researcher or professional involved in the synthesis of oligonucleotides for research, diagnostic, or therapeutic applications. By optimizing the conditions for its removal and leveraging its properties, the synthesis of high-quality, full-length oligonucleotides can be routinely achieved.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. atdbio.com [atdbio.com]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. twistbioscience.com [twistbioscience.com]

- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. diva-portal.org [diva-portal.org]

- 15. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to the Storage Conditions for Labeled Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage conditions and handling procedures for labeled phosphoramidites to ensure their stability and integrity for successful oligonucleotide synthesis. Labeled phosphoramidites are critical reagents in various research and drug development applications, and their proper storage is paramount to obtaining reliable and reproducible results.

Core Concepts: Understanding Phosphoramidite (B1245037) Instability

The stability of phosphoramidites, including those labeled with fluorescent dyes or other moieties, is primarily challenged by two main degradation pathways: hydrolysis and oxidation. These chemical processes lead to the formation of impurities that can significantly compromise the efficiency of oligonucleotide synthesis and the quality of the final product.[1]

-

Hydrolysis: The phosphoramidite functional group is highly susceptible to acid-catalyzed hydrolysis. Even trace amounts of moisture in solvents or on glassware can lead to this degradation.[1][2] The rate of hydrolysis can be influenced by the specific nucleoside, with 2'-deoxyguanosine (B1662781) (dG) phosphoramidites being particularly prone to degradation.[1][3] Studies have indicated that the degradation of dG phosphoramidites can even be autocatalytic.[1][3]

-

Oxidation: The trivalent phosphorus (P(III)) center in the phosphoramidite molecule is readily oxidized to a pentavalent phosphate (B84403) (P(V)) species upon exposure to air.[1] This oxidation renders the phosphoramidite inactive for the coupling reaction during oligonucleotide synthesis.[1]

-

Light Sensitivity: For fluorescently labeled phosphoramidites, exposure to light can lead to photobleaching and degradation of the fluorescent dye, diminishing the signal in downstream applications.[4][5]

Recommended Storage Conditions

To mitigate degradation, it is crucial to adhere to strict storage and handling protocols that minimize exposure to moisture, oxygen, and light.

Table 1: Recommended Storage Conditions for Labeled Phosphoramidites

| Form | Temperature | Atmosphere | Key Considerations |

| Solid (Powder or Oil) | -20°C or lower[1][6] | Inert (Argon or Nitrogen)[1] | Avoid frost-free freezers due to temperature cycling. Allow the vial to warm to room temperature before opening to prevent condensation.[1] |

| Solution | -20°C[1][6] | Inert (Argon or Nitrogen)[1] | Use high-quality anhydrous acetonitrile (B52724) (<30 ppm water).[1][7] For critical applications, consider further drying the solvent with 3Å molecular sieves.[1][7] |

| Labeled (Light-Sensitive) | -20°C[4][5] | Inert (Argon or Nitrogen) & Dark | Store in amber vials or protect from light by wrapping in foil.[4][5] |

Experimental Protocols for Stability Assessment

Regular assessment of the purity and stability of labeled phosphoramidites is essential for ensuring successful oligonucleotide synthesis. The following are key experimental protocols for this purpose.

1. Purity and Degradation Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of phosphoramidites and detecting degradation products.[1]

-

Methodology:

-

Sample Preparation: Prepare samples at a concentration of approximately 0.1 mg/mL in anhydrous acetonitrile.[8] To minimize on-column degradation, it is recommended to include a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA) in the diluent.[1]

-

Column: A C18 column is typically used for separation.[1]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.

-

Detection: UV absorbance is monitored at a wavelength appropriate for the nucleobase and any attached label.

-

-

Data Interpretation: A pure phosphoramidite will typically exhibit two major peaks corresponding to the two diastereomers at the chiral phosphorus center.[1] The appearance of additional peaks is indicative of degradation products such as the H-phosphonate or the oxidized phosphate species.[1]

2. Mass Spectrometry (MS) for Identity Confirmation and Impurity Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for confirming the identity of the phosphoramidite and identifying any degradation products by their mass-to-charge ratio.

-

Methodology:

-

LC-MS analysis is often performed in conjunction with HPLC.

-

The eluent from the HPLC column is directed into the mass spectrometer.

-

Mass spectra are acquired for the peaks of interest.

-

-

Data Interpretation: The mass spectrum of the main peak should correspond to the expected molecular weight of the phosphoramidite. The masses of any impurity peaks can help to identify the specific degradation products.

3. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a valuable technique for directly observing the phosphorus center and distinguishing between the desired P(III) phosphoramidite and its P(V) oxidation product.

-

Methodology:

-

Sample Preparation: Dissolve the phosphoramidite sample in an appropriate deuterated solvent (e.g., acetonitrile-d₃).

-

Acquisition: Acquire the ³¹P NMR spectrum.

-

-

Data Interpretation: The phosphoramidite P(III) species will have a characteristic chemical shift (typically around 140-150 ppm). The oxidized P(V) species will appear at a different chemical shift (typically around 0-10 ppm). The relative integration of these peaks can be used to quantify the extent of oxidation.

Visualizing Degradation and Experimental Workflows

Diagram 1: Primary Degradation Pathways of Phosphoramidites

Caption: Primary degradation pathways of labeled phosphoramidites.

Diagram 2: Experimental Workflow for Stability Assessment

Caption: Experimental workflow for assessing the stability of labeled phosphoramidites.

By understanding the factors that contribute to the degradation of labeled phosphoramidites and implementing stringent storage and handling protocols, researchers can ensure the high quality and reactivity of these critical reagents, leading to more reliable and successful outcomes in their research and development endeavors. Regular analytical assessment is a key component of a robust quality control strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]

- 5. idtdna.com [idtdna.com]

- 6. researchgate.net [researchgate.net]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. lcms.cz [lcms.cz]

Methodological & Application

Application Notes and Protocols for Incorporating Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of the isotopically labeled N⁴-acetylcytidine phosphoramidite (B1245037), Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃, into synthetic RNA oligonucleotides. This document outlines the significance of N⁴-acetylcytidine, the utility of stable isotope labeling, and detailed protocols for synthesis, deprotection, purification, and analysis.

Introduction to N⁴-acetylcytidine (ac⁴C) and Stable Isotope Labeling

N⁴-acetylcytidine (ac⁴C) is a post-transcriptional RNA modification that plays a crucial role in various biological processes.[1][2] It is found in different types of RNA, including tRNA, rRNA, and mRNA, where it contributes to RNA stability, enhances protein translation fidelity, and influences gene expression.[2][3] The acetylation at the N4 position of cytidine (B196190) is catalyzed by the N-acetyltransferase 10 (NAT10) enzyme in humans.[1]

The incorporation of stable isotopes, such as ¹³C and ¹⁵N, into RNA molecules provides a powerful tool for quantitative analysis using mass spectrometry and for structural studies by NMR spectroscopy.[4][5] The use of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ allows for the site-specific introduction of a heavily labeled N⁴-acetylcytidine, enabling precise tracking and quantification of RNA in complex biological systems.[6]

Properties of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃

The Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is a specialized reagent designed for use in standard automated solid-phase oligonucleotide synthesis.[7] Key properties are summarized in the table below.

| Property | Description |

| Product Name | Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ |

| Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-N⁴-acetyl-2'-O-TBDMS-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite, fully labeled with ¹³C and ¹⁵N in the cytidine moiety. |

| Isotopic Labeling | 9 Carbon-13 atoms and 3 Nitrogen-15 atoms in the cytidine base and ribose sugar. |

| Molecular Weight | Varies by supplier, typically around 900 g/mol . |

| Application | Site-specific incorporation of an isotopically labeled N⁴-acetylcytidine into synthetic RNA oligonucleotides.[6] |

| Storage Conditions | Store at -20°C to -80°C, protected from light and moisture.[7] |

| Solubility | Soluble in anhydrous acetonitrile (B52724) for use in oligonucleotide synthesis. |

Experimental Protocols

The following sections provide detailed protocols for the incorporation of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ into RNA oligonucleotides.

The synthesis of RNA oligonucleotides incorporating the labeled phosphoramidite is performed using standard automated phosphoramidite chemistry.[8][9] The general workflow is depicted below.

Caption: Workflow for RNA synthesis incorporating Ac-rC Phosphoramidite.

Protocol:

-

Preparation of Reagents:

-

Dissolve Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ and other standard RNA phosphoramidites (A, G, U) in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

-

Ensure all other reagents (activator, capping, oxidation, and deblocking solutions) are fresh and properly installed on the synthesizer.

-

-

Automated Synthesis Cycle:

-

The synthesis is performed on a solid support (e.g., CPG) in a column.

-

Detritylation: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).[9]

-

Coupling: The Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is activated (e.g., with 5-(ethylthio)-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 5-10 minutes) may be beneficial for modified phosphoramidites to ensure high coupling efficiency.[10]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion sequences.[9]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in THF/water).[9]

-

This four-step cycle is repeated for each subsequent nucleotide in the desired sequence.

-

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The acetyl (Ac) group on the cytidine is labile and requires specific deprotection conditions to ensure its removal without modifying other bases.[11][12]

Caption: General scheme for cleavage and deprotection of RNA.

Recommended Deprotection Conditions:

| Method | Reagent | Temperature | Duration | Notes |

| UltraFAST | AMA (Ammonium Hydroxide/40% Methylamine 1:1) | 65°C | 10 minutes | Highly efficient for removing the Ac group.[13] Recommended for standard oligonucleotides. |

| Standard | Concentrated Ammonium (B1175870) Hydroxide (28-30%) | 55°C | 8-12 hours | A more traditional method.[11] |

| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Suitable for oligonucleotides containing sensitive modifications that are not compatible with AMA or ammonium hydroxide.[13] |

Protocol:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add the chosen deprotection solution (e.g., 1 mL of AMA).

-

Incubate the vial at the recommended temperature and duration as specified in the table above.

-

After incubation, cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Evaporate the solution to dryness using a centrifugal vacuum concentrator.

-

2'-O-TBDMS Deprotection: Resuspend the dried pellet in a suitable reagent for removing the 2'-O-tert-butyldimethylsilyl group (e.g., triethylamine (B128534) trihydrofluoride (TEA·3HF) in DMSO or neat TEA·3HF). Incubate according to the reagent manufacturer's protocol (e.g., 65°C for 2.5 hours).

-

Quench the reaction and precipitate the RNA oligonucleotide (e.g., using n-butanol or an appropriate buffer and ethanol).

Purification of the final RNA product is critical to remove truncated sequences and contaminants. The purity and identity of the labeled RNA should be confirmed by analytical techniques.

Purification:

-

High-Performance Liquid Chromatography (HPLC): Ion-pairing reversed-phase (IP-RP) HPLC is a common and effective method for purifying RNA oligonucleotides, providing high resolution.[14]

-

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can also be used, especially for longer oligonucleotides, followed by extraction from the gel.[15]

Analysis:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the final product. The observed mass shift corresponding to the ¹³C₉,¹⁵N₃ labeling will confirm the successful incorporation of the Ac-rC phosphoramidite.[4][16]

-

Analytical HPLC or UPLC: Used to assess the purity of the final product.

Applications of ¹³C,¹⁵N-Labeled Ac-rC RNA

RNA oligonucleotides containing site-specifically incorporated Ac-rC-¹³C₉,¹⁵N₃ are valuable tools for a range of applications:

-

Quantitative Mass Spectrometry: The labeled oligonucleotide can serve as an internal standard for the absolute quantification of naturally occurring ac⁴C-modified RNA in biological samples.[4]

-

NMR Spectroscopy: Isotopic labels aid in resolving spectral overlap and are used to study the structure and dynamics of RNA molecules and their complexes with proteins or other ligands.[5]

-

Metabolic Labeling Studies: Used as tracers to study the metabolic pathways and turnover rates of specific RNA molecules in cells.[17]

-

Drug Development: Facilitates the study of drug-RNA interactions and the mechanism of action of RNA-targeting therapeutics.

References

- 1. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. journal.hep.com.cn [journal.hep.com.cn]

- 4. Characterization and quantification of RNA post-transcriptional modifications using stable isotope labeling of RNA in conjunction with mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Natural RNA Synthesis - Amerigo Scientific [amerigoscientific.com]

- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 11. glenresearch.com [glenresearch.com]

- 12. glenresearch.com [glenresearch.com]

- 13. glenresearch.com [glenresearch.com]

- 14. Rapid purification of RNA secondary structures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nanoscale imaging of DNA-RNA identifies transcriptional plasticity at heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ in Solid-Phase RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotopes, such as ¹³C and ¹⁵N, into RNA oligonucleotides is a powerful technique for elucidating the structure, dynamics, and molecular interactions of RNA. Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is a specialized building block designed for the introduction of a fully isotopically labeled cytidine (B196190) nucleotide at a specific position within a synthetic RNA molecule. The acetyl (Ac) protecting group on the exocyclic amine of cytidine allows for rapid deprotection, streamlining the overall synthesis process. This phosphoramidite (B1245037) is particularly valuable for advanced biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based applications, aiding in drug discovery and the functional analysis of RNA.

The primary application of RNA oligonucleotides site-specifically labeled with ¹³C and ¹⁵N is in NMR spectroscopy. The isotopic labels provide a means to overcome the inherent challenges of spectral overlap in larger RNA molecules, enabling the unambiguous assignment of resonances and the detailed study of molecular structure and dynamics at an atomic level.

Product Specifications and Performance Data

Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is a high-purity reagent suitable for automated solid-phase RNA synthesis. The following tables summarize its key specifications and typical performance data.

Table 1: Product Specifications for Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃

| Parameter | Specification |

| Chemical Formula | C₄₉H₅₈N₅O₉P |

| Molecular Weight | 909.98 g/mol (as ¹²C, ¹⁴N) + isotopic enrichment |

| Appearance | White to off-white powder |

| Purity (³¹P NMR) | ≥ 98% |

| Isotopic Enrichment | ¹³C: ≥ 98% at all 9 carbon positions¹⁵N: ≥ 98% at all 3 nitrogen positions |

| Protecting Groups | 5'-DMT, N⁴-Acetyl, 2'-TBDMS |

| Storage | Store at -20°C in a desiccated environment |

Table 2: Performance Data in Solid-Phase RNA Synthesis

| Parameter | Typical Value | Method of Analysis |

| Coupling Efficiency | > 99% | Trityl Cation Assay |

| Solution Stability | > 24 hours in anhydrous acetonitrile (B52724) | ³¹P NMR |

| Final Product Purity | High | HPLC, Mass Spectrometry |

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of RNA Oligonucleotides

This protocol outlines the general procedure for incorporating Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ into an RNA sequence using an automated DNA/RNA synthesizer.

Materials:

-

Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃

-

Standard RNA phosphoramidites (A, G, U)

-

Controlled Pore Glass (CPG) solid support

-

Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

-

Capping reagents (e.g., Acetic Anhydride and N-Methylimidazole)

-

Oxidizing agent (e.g., Iodine solution)

-

Deblocking agent (e.g., Trichloroacetic acid in Dichloromethane)

-

Anhydrous acetonitrile

Procedure:

-

Preparation: Dissolve Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ and other RNA phosphoramidites in anhydrous acetonitrile to the recommended concentration for your synthesizer. Install the phosphoramidite vials on the synthesizer.

-

Synthesizer Setup: Program the desired RNA sequence into the synthesizer, specifying the cycle at which the Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ will be introduced.

-

Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

-

Deblocking: Removal of the 5'-DMT protecting group from the growing RNA chain on the solid support.

-

Coupling: The Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is activated and coupled to the 5'-hydroxyl of the growing chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

-

Chain Elongation: The cycle is repeated until the full-length RNA sequence is assembled.

-

Final Deblocking: The terminal 5'-DMT group can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Protocol 2: Cleavage and Deprotection of the Labeled RNA

Materials:

-

Ammonia/Methylamine (AMA) solution (1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)

-

Triethylamine trihydrofluoride (TEA·3HF)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Acetonitrile

Procedure:

-

Cleavage from Solid Support: Transfer the CPG support with the synthesized RNA to a screw-cap vial. Add the AMA solution and incubate at 65°C for 15 minutes to cleave the RNA from the support and remove the base and phosphate protecting groups.

-

Supernatant Collection: Carefully transfer the supernatant containing the RNA to a new tube.

-

Drying: Evaporate the AMA solution to dryness using a vacuum concentrator.

-

2'-TBDMS Deprotection:

-

Resuspend the dried RNA pellet in a solution of DIPEA, TEA·3HF, and DMSO.

-

Incubate at 65°C for 1.5 hours to remove the 2'-TBDMS protecting groups.

-

-

Quenching: Quench the reaction by adding an appropriate quenching buffer.

Protocol 3: Purification and Analysis of the Labeled RNA

Materials:

-

Desalting columns (e.g., G-25)

-

HPLC system with an anion-exchange or reverse-phase column

-

Appropriate HPLC buffers

-

Mass spectrometer (ESI-MS)

Procedure:

-

Desalting: Desalt the deprotected RNA solution using a desalting column to remove salts and small molecules.

-

HPLC Purification: Purify the full-length labeled RNA oligonucleotide using HPLC. The choice of column (anion-exchange or reverse-phase if DMT-on) will depend on the properties of the RNA sequence.

-

Fraction Collection: Collect the fractions corresponding to the major peak of the full-length product.

-

Desalting of Purified RNA: Desalt the purified RNA fractions.

-

Analysis by Mass Spectrometry:

-

Prepare the purified RNA sample for mass spectrometry analysis.

-

Use Electrospray Ionization Mass Spectrometry (ESI-MS) to verify the mass of the final product. The observed mass should correspond to the theoretical mass, accounting for the mass shift due to the ¹³C and ¹⁵N isotopes.

-

Visualizations

Experimental Workflow for Labeled RNA Synthesis

Application Notes and Protocols for Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ in NMR Structural Studies of RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biological macromolecules in solution. However, for larger RNA molecules, spectral overlap and line broadening can severely limit the resolution and interpretability of NMR data. The site-specific incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into RNA oligonucleotides is a critical strategy to overcome these limitations.

This document provides detailed application notes and protocols for the use of N⁴-acetyl-cytidine phosphoramidite (B1245037), uniformly labeled with nine ¹³C and three ¹⁵N atoms (Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃), for the NMR structural analysis of RNA. This specific labeling of cytidine (B196190) residues allows for the simplification of complex NMR spectra, facilitates unambiguous resonance assignments, and enables the study of local RNA structure and dynamics at atomic resolution. Such detailed structural insights are invaluable for understanding RNA function and for the rational design of RNA-targeting therapeutics.

Core Principles

The primary advantage of using Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ lies in the strategic introduction of NMR-active nuclei at specific cytidine positions within an RNA sequence. This site-specific labeling approach, facilitated by solid-phase chemical synthesis, offers significant benefits over uniform labeling methods.[1][2] By introducing ¹³C and ¹⁵N isotopes only at designated cytidine residues, the complexity of the NMR spectrum is dramatically reduced, allowing for the clear resolution of signals from the labeled sites.[3]

This targeted labeling is particularly useful for:

-

Resolving Spectral Overlap: In larger RNAs, signals from different nucleotides often overlap, making unambiguous assignment impossible. Site-specific labeling ensures that only the signals from the labeled cytidine are observed in ¹³C- or ¹⁵N-edited experiments.[3]

-

Facilitating Resonance Assignment: The known location of the labeled nucleotide provides a clear starting point for assigning NMR signals to specific atoms within the RNA structure.

-

Probing Local Structure and Dynamics: The labeled cytidine acts as a reporter, providing detailed information about its local environment, including base pairing interactions, stacking arrangements, and conformational dynamics.

-

Studying RNA-Ligand Interactions: By monitoring the chemical shift perturbations of the labeled cytidine upon the addition of a small molecule, protein, or other binding partner, the specific site of interaction can be identified and characterized.

Data Presentation

The use of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ in RNA synthesis allows for the acquisition of high-resolution NMR data that can be quantified and compared. The following tables illustrate the types of quantitative data that can be obtained.

Table 1: Coupling Efficiency in Solid-Phase RNA Synthesis

| Phosphoramidite | Coupling Time (s) | Molar Excess (equiv.) | Activator | Average Coupling Efficiency (%) |

| Standard Ac-rC | 30 | 5 | 0.25M ETT | 98-99% |

| Ac-rC-¹³C₉,¹⁵N₃ | 30-60 | 5-10 | 0.25M ETT | >98% |

Note: Coupling efficiencies can vary based on the synthesizer, reagents, and the specific RNA sequence.

Table 2: Comparison of NMR Linewidths for a 30-mer RNA

| Nucleus | Unlabeled RNA (Hz) | Uniformly ¹³C,¹⁵N-labeled RNA (Hz) | Site-specifically Labeled RNA with Ac-rC-¹³C₉,¹⁵N₃ (Hz) |

| Cytidine H5 | 15 | 25 | 16 |

| Cytidine C5 | 20 | 35 | 22 |

| Cytidine H6 | 12 | 20 | 13 |

| Cytidine C6 | 18 | 30 | 19 |